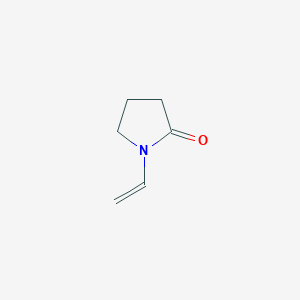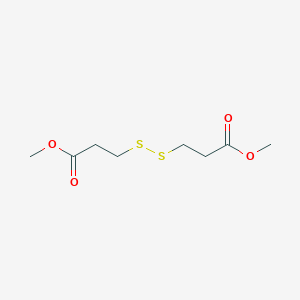
4-methyl-1,3-oxazole-5-carboxylic acid
Overview
Description
4-Methyloxazole-5-carboxylic acid is an organic compound belonging to the oxazole family. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in fields such as medicine, agriculture, and biotechnology.
Mechanism of Action
Target of Action
It’s known that the compound is used in laboratory settings for the synthesis of substances .
Mode of Action
It is used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .
Biochemical Pathways
The compound is known to be involved in the synthesis of arylated heterocycles .
Action Environment
It’s known that the compound should be handled with appropriate exhaust ventilation at places where dust is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyloxazole-5-carboxylic acid can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles . Another method involves the use of aromatic aldehyde and nitroacetic esters via intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .
Industrial Production Methods: Industrial production methods for 4-Methyloxazole-5-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 4-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different oxazole derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-Methyloxazole-5-carboxylic acid has numerous scientific research applications:
Total Synthesis of Natural Products: It is used as a building block in the total synthesis of natural products such as siphonazoles A and B.
Cross-Coupling Reactions: The compound is employed in cross-coupling reactions of boronic acids with dihalo heterocycles.
Synthesis of Enzymic Resolution Compounds: It is used in the synthesis of moisture-sensitive compounds that undergo high-yielding arylation and vinylation.
Ruthenium-Catalyzed Synthesis: The compound is used in ruthenium-catalyzed synthesis methods for producing biologically active compounds and peptidomimetics.
Corrosion Inhibition: Derivatives of the compound are effective inhibitors of mild steel corrosion in hydrochloric acid.
Fungicidal and Insecticidal Activities: Novel derivatives of the compound show promising fungicidal and insecticidal activities.
Inhibitory Activity on Blood Platelet Aggregation: Certain derivatives exhibit inhibitory activity on blood platelet aggregation.
Comparison with Similar Compounds
- 4-Methylthiazole-5-carboxylic acid
- Ethyl 4-methyloxazole-5-carboxylate
- 4-Methyloxazole-5-carboxamide
- 4-Methyloxazole-5-carbonitrile
Comparison: 4-Methyloxazole-5-carboxylic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its applications in cross-coupling reactions and total synthesis of natural products. Its derivatives also exhibit unique biological activities, making it a valuable compound in medicinal chemistry and biotechnology .
Properties
IUPAC Name |
4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXUNDOOBLSXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303366 | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-32-9 | |
| Record name | 2510-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyloxazole-5-carboxylic acid in the synthesis of potential bronchodilators?
A1: 4-Methyloxazole-5-carboxylic acid serves as the starting material for synthesizing N,N'-bis(4-methyloxazol-5-yl)urea. This urea derivative acts as the crucial building block for creating 1,3-bis(4-methyloxazol-5-yl)xanthine, a compound structurally similar to theophylline and hypothesized to have improved bronchodilatory effects [].
Q2: What spectroscopic data is available for characterizing 4-Methyloxazole-5-carboxylic acid and its derivatives within this synthesis pathway?
A2: The research highlights the use of 13C NMR spectroscopy to analyze the electronic properties of the oxazole ring system, specifically its electron-withdrawing nature, throughout the synthesis process []. This data aids in confirming the structures of the synthesized compounds and understanding their electronic characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)











![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)

